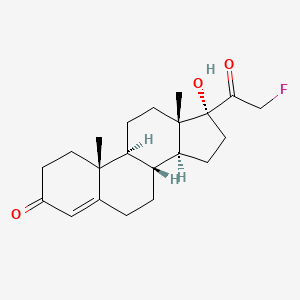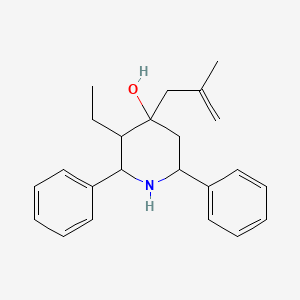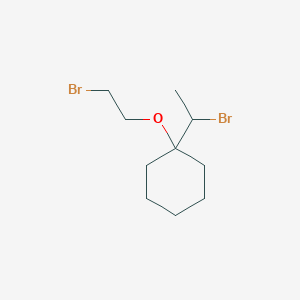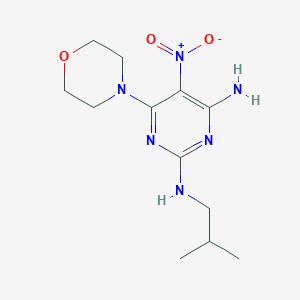
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of 1,3-diamines. This compound features a 5-chloro-1H-indazole moiety, which is a heterocyclic aromatic organic compound known for its diverse biological activities
Méthodes De Préparation
The synthesis of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves multiple steps. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorine Atom: Chlorination of the indazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dibutyl Groups: The dibutyl groups are introduced through alkylation reactions using dibutylamine and suitable alkylating agents.
Formation of the 1,3-Diamine Structure: The final step involves the formation of the 1,3-diamine structure through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s indazole moiety is known for its biological activities, making it a potential candidate for studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The indazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
N~1~,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
1,3-Benzenediamine, 5-chloro-N~1~,N~1~,N~3~,N~3~-tetraphenyl-: This compound also features a 1,3-diamine structure with a chlorine atom, but with different substituents.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with indazole derivatives, but differ in their biological activities and applications.
The uniqueness of N1,N~1~-Dibutyl-N~3~-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine lies in its specific combination of the indazole ring, chlorine atom, and dibutyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88944-64-3 |
|---|---|
Formule moléculaire |
C18H29ClN4 |
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
N',N'-dibutyl-N-(5-chloro-1H-indazol-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H29ClN4/c1-3-5-11-23(12-6-4-2)13-7-10-20-18-16-14-15(19)8-9-17(16)21-22-18/h8-9,14H,3-7,10-13H2,1-2H3,(H2,20,21,22) |
Clé InChI |
FTNLXGSVQXCIQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCNC1=NNC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)


![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)


